molecular formula C14H18N4O B2496172 1-(5-cyanopyridin-2-yl)-N,N-dimethylpiperidine-4-carboxamide CAS No. 1325613-70-4

1-(5-cyanopyridin-2-yl)-N,N-dimethylpiperidine-4-carboxamide

Cat. No.: B2496172
CAS No.: 1325613-70-4
M. Wt: 258.325
InChI Key: ZVCPXQLRIWUZRU-UHFFFAOYSA-N
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Description

1-(5-cyanopyridin-2-yl)-N,N-dimethylpiperidine-4-carboxamide is a compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new drugs. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.

Preparation Methods

The synthesis of 1-(5-cyanopyridin-2-yl)-N,N-dimethylpiperidine-4-carboxamide can be achieved through several methods. One common method involves the reaction of 5-cyanopyridine with N,N-dimethylpiperidine-4-carboxamide under specific reaction conditions. The reaction typically requires the use of a suitable solvent and a catalyst to facilitate the process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(5-cyanopyridin-2-yl)-N,N-dimethylpiperidine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

This compound has been extensively studied for its potential applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown promise as an antimicrobial agent, with studies demonstrating its effectiveness against various microbial strains. In medicine, it is being investigated for its potential use in the treatment of certain diseases due to its unique mechanism of action. Additionally, it has applications in the pharmaceutical industry as a precursor for the synthesis of other biologically active compounds .

Mechanism of Action

The mechanism of action of 1-(5-cyanopyridin-2-yl)-N,N-dimethylpiperidine-4-carboxamide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that it may influence various biochemical processes, leading to its observed biological effects .

Comparison with Similar Compounds

1-(5-cyanopyridin-2-yl)-N,N-dimethylpiperidine-4-carboxamide can be compared with other pyridine derivatives that have similar chemical structures. Some of these similar compounds include 1-(5-cyanopyridin-2-yl)cyclopropane-1-carboxylic acid and 1-[2-[(5-cyanopyridin-2-yl)amino]ethylamino]acetyl-2-(S)-pyrrolidinecarbonitrile. These compounds share some structural similarities but differ in their specific functional groups and overall chemical properties.

Biological Activity

1-(5-Cyanopyridin-2-yl)-N,N-dimethylpiperidine-4-carboxamide, a compound with a molecular weight of 258.32 g/mol (CAS Number: 1325613-70-4), belongs to the class of pyridine derivatives. This compound has garnered interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development.

Chemical Structure

The structure of this compound is characterized by a piperidine ring substituted with a cyanopyridine moiety and a dimethylamino group. The molecular formula is C13H16N4OC_{13}H_{16}N_4O.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the field of enzyme inhibition, which is crucial for therapeutic applications such as Alzheimer's disease (AD) management.

Enzyme Inhibition

This compound has been studied for its inhibitory effects on cholinesterases (AChE and BChE). These enzymes are pivotal in regulating acetylcholine levels in the brain, making them significant targets for treating neurodegenerative diseases.

Table 1: Enzyme Inhibition Activity

Enzyme TypeInhibition ActivityReference
Acetylcholinesterase (AChE)Moderate
Butyrylcholinesterase (BChE)High

The mechanism by which this compound inhibits cholinesterases involves binding to the active site of the enzymes, preventing the hydrolysis of acetylcholine. This leads to increased levels of acetylcholine, enhancing cholinergic transmission which is often impaired in AD patients.

Case Studies and Research Findings

  • In Vitro Studies : Various studies have demonstrated that this compound exhibits significant inhibition against AChE and BChE in vitro. These findings suggest its potential role as a therapeutic agent for cognitive enhancement in AD patients.
  • In Vivo Studies : Animal models have been used to evaluate the efficacy of this compound in improving cognitive functions. Results indicated that administration led to significant improvements in memory tasks compared to control groups, supporting its potential as a cognitive enhancer.
  • Comparative Studies : When compared to other known cholinesterase inhibitors such as donepezil and rivastigmine, this compound showed comparable or superior inhibition rates, indicating its promise as a novel therapeutic agent.

Safety and Toxicology

Preliminary toxicological assessments have indicated that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential side effects.

Properties

IUPAC Name

1-(5-cyanopyridin-2-yl)-N,N-dimethylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-17(2)14(19)12-5-7-18(8-6-12)13-4-3-11(9-15)10-16-13/h3-4,10,12H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCPXQLRIWUZRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CCN(CC1)C2=NC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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